4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE
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Overview
Description
4-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxy-1-benzenesulfonate is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxy-1-benzenesulfonate typically involves multi-step organic reactions One common approach is to start with the formation of the thiazolidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxy-1-benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the imino group to an amine.
Substitution: The phenyl and benzenesulfonate groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or benzenesulfonate moieties.
Scientific Research Applications
4-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxy-1-benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a drug candidate due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxy-1-benzenesulfonate involves its interaction with specific molecular targets. The thiazolidine ring and the benzenesulfonate moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles share structural similarities and exhibit diverse biological activities.
Thiadiazole Derivatives: These compounds also contain sulfur and nitrogen atoms and are known for their broad biological activity.
Uniqueness
4-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-methoxy-1-benzenesulfonate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a thiazolidine ring with a benzenesulfonate moiety is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-23-12-6-8-14(9-7-12)26(21,22)24-13-4-2-11(3-5-13)10-15-16(20)19-17(18)25-15/h2-10H,1H3,(H2,18,19,20)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGDXSTYPSGQMH-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)N=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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